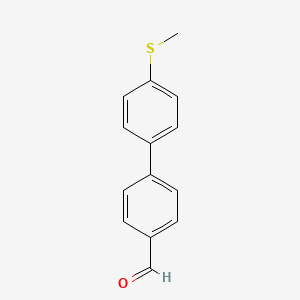

4'-Methylsulfanyl-biphenyl-4-carbaldehyde

説明

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemistry

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in contemporary chemistry due to its unique conformational and electronic properties. The rigid, yet conformationally flexible, nature of the biphenyl unit provides a foundational structure for constructing molecules with well-defined three-dimensional shapes. nih.gov This characteristic is crucial in medicinal chemistry, where the precise spatial arrangement of functional groups is essential for effective interaction with biological targets like enzymes and receptors. nih.gov

Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities and are integral components of numerous approved drugs. Their applications span various therapeutic areas, including anti-inflammatory, antimicrobial, anti-proliferative, antihypertensive, and immunosuppressant agents. nih.govrowansci.com Beyond medicine, biphenyls are fundamental to materials science. They form the basis for liquid crystals used in display technologies and are incorporated into fluorescent layers in Organic Light Emitting Diodes (OLEDs). rowansci.com In the field of organosilicon chemistry, the inclusion of a biphenyl group can enhance thermal stability and modify the electronic characteristics of advanced polymers and other materials. nih.gov

Overview of the Formyl and Methylsulfanyl Substituents in Organic Synthesis and Beyond

Functional groups attached to a core structure dictate a molecule's reactivity and properties. In 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, the formyl and methylsulfanyl groups each impart distinct and valuable characteristics.

The formyl group (-CHO) is one of the most versatile functional groups in organic synthesis. acs.org As an aldehyde, its electrophilic carbonyl carbon readily undergoes nucleophilic attack, making it a cornerstone for carbon-carbon bond-forming reactions such as the Wittig and aldol reactions. acs.orgnih.gov Furthermore, the formyl group can be easily transformed into a variety of other functional groups; it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an amine via reductive amination. acs.org This synthetic flexibility makes formyl-substituted compounds, like the subject of this article, valuable as intermediates for building more complex molecular architectures. acs.org The process of introducing a formyl group, known as formylation, is a fundamental transformation in organic chemistry. lumenlearning.com

The methylsulfanyl group (-SCH₃) , also known as the methylthio group, modulates a molecule's electronic and physical properties. The sulfur atom can influence the electron density of the aromatic ring through a combination of inductive and resonance effects. While the sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect, its lone pairs of electrons can be donated into the aromatic π-system via resonance. This dual electronic nature allows for the fine-tuning of a molecule's reactivity and intermolecular interactions. In medicinal chemistry, sulfur-containing groups are found in many biologically active compounds and can influence properties such as lipophilicity and metabolic stability. mdpi.com For instance, research on certain bioactive compounds has shown that the inclusion of a methylsulfanyl moiety can impact biological activity, although its effect is highly dependent on the specific molecular context. acs.org

| Functional Group | Primary Role in Synthesis | Key Chemical Property |

| Formyl (-CHO) | Versatile synthetic handle | Electrophilic carbonyl carbon; easily converted to other functional groups |

| Methylsulfanyl (-SCH₃) | Electronic and steric modulator | Influences aromatic ring electron density; modifies lipophilicity |

Rationale for Advanced Research into this compound

The rationale for conducting advanced research on this compound stems not from extensive existing studies on the molecule itself, but from the proven potential of its constituent parts. The compound serves as an ideal strategic intermediate for the synthesis of novel, high-value molecules.

The presence of the formyl group on the biphenyl scaffold provides a reactive site for elaboration. Chemists can leverage this aldehyde functionality to construct a diverse library of derivatives through well-established synthetic methodologies. These derivatives could include imines, alcohols, carboxylic acids, or more complex heterocyclic structures.

Therefore, advanced research into this compound is justified by its significant potential as a versatile building block. Its synthesis and subsequent derivatization would allow for the systematic exploration of new chemical space in the pursuit of novel pharmaceuticals and advanced materials, capitalizing on the combined benefits of the biphenyl core and the synthetically valuable formyl and methylsulfanyl functional groups.

Structure

3D Structure

特性

IUPAC Name |

4-(4-methylsulfanylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQOUGEPPIVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362752 | |

| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221018-02-6 | |

| Record name | 4′-(Methylthio)[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221018-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221018-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 4 Methylsulfanyl Biphenyl 4 Carbaldehyde

Established Synthetic Routes and Mechanistic Considerations

The construction of the biphenyl (B1667301) scaffold, the core of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer mild reaction conditions and high functional group tolerance. researchgate.netnih.gov

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, particularly for creating biaryl structures. researchgate.netgre.ac.uk The reaction typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.comyoutube.com The general catalytic cycle proceeds through three fundamental steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium complex, and finally, reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. youtube.com

For the synthesis of this compound, the reaction would couple a substituted benzaldehyde (B42025) with a substituted phenylboronic acid.

The success of the Suzuki-Miyaura reaction is highly dependent on the chosen catalytic system, which consists of a palladium source and a supporting ligand. yonedalabs.com While early iterations often used tetrakis(triphenylphosphine)palladium(0), modern methods employ a variety of more efficient and stable systems. orgsyn.org These often involve generating the active Pd(0) catalyst in situ from a Pd(II) precatalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), in the presence of a phosphine (B1218219) ligand. orgsyn.orgacs.org

The choice of ligand is critical, as it influences the catalyst's stability, activity, and the rate of the key steps in the catalytic cycle. rsc.org For constructing biphenyl scaffolds, bulky and electron-rich phosphine ligands are often favored. rsc.org These ligands promote the oxidative addition and reductive elimination steps. A screening of various ligands and palladium sources for a model Suzuki-Miyaura coupling reaction highlights the importance of the catalytic system for achieving high yields. acs.org

Table 1: Effect of Catalytic System on a Model Suzuki-Miyaura Coupling Reaction

| Pd Source | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | DPEPhos | 44 |

| [Pd(η³-C₃H₅)Cl]₂ | DPEPhos | 60 |

| PdCl₂ | DPEPhos | 95 |

| PdCl₂ | dppf | 70 |

| PdCl₂ | Xantphos | 68 |

Data derived from a model reaction of benzyl (B1604629) methyl carbonate with phenylboronic acid, which demonstrates the principles applicable to biphenyl synthesis. acs.org

The development of palladium precatalysts, which are more stable and easier to handle, has further advanced the field. researchgate.net Systems like those derived from dialkylbiarylphosphines (e.g., SPhos, XPhos) have shown high efficiency in coupling a wide range of substrates, including challenging heteroaryl halides and electron-poor compounds. acs.orgnih.govnih.gov

In the context of synthesizing this compound, the two primary coupling partners are a boronic acid derivative and a halogenated benzaldehyde. The two most logical retrosynthetic disconnections are:

(4-(Methylsulfanyl)phenyl)boronic acid reacting with 4-halobenzaldehyde .

4-Formylphenylboronic acid reacting with 1-halo-4-(methylthio)benzene .

Organoboron reagents, particularly boronic acids and their esters (such as pinacol (B44631) esters), are widely used due to their stability, low toxicity, and commercial availability. nih.govnih.gov Boronic acids are stable, non-toxic, and easy to synthesize and handle. borates.today Boronic esters, while sometimes exhibiting different reactivity, are also effective coupling partners and are known to dissolve well in apolar solvents. nih.govborates.today The transmetalation step, where the organic group is transferred from boron to palladium, is crucial and often requires a base to facilitate the process. rsc.org

The other coupling partner is an aryl halide. The reactivity of the halide typically follows the order: I > Br > OTf > Cl. yonedalabs.com Aryl bromides are commonly used as they offer a good balance of reactivity and stability. orgsyn.orgnih.gov For example, the synthesis of 4-biphenylcarboxaldehyde has been efficiently achieved by coupling 4-bromobenzaldehyde (B125591) with phenylboronic acid. orgsyn.org This serves as a direct procedural analogue for the synthesis of the target compound. Importantly, the Suzuki-Miyaura reaction shows excellent functional group tolerance, allowing for the presence of sensitive groups like aldehydes, which might not be compatible with harsher reaction conditions or alternative organometallic reagents. youtube.comnih.gov

Alternative Synthetic Pathways for Biphenyl Derivatives

While the Suzuki-Miyaura coupling is the preeminent method, other reactions for forming biphenyl scaffolds exist. These historical and specialized methods can be useful in certain contexts.

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halide molecules, typically at high temperatures. While it has been used for over a century, it often requires harsher conditions than palladium-catalyzed reactions. rsc.orgnih.gov

Wurtz-Fittig Reaction: An early method for C-C bond formation, this reaction involves the treatment of a mixture of an aryl halide and an alkyl halide with sodium metal. It is less common now for the synthesis of complex biphenyls due to a lack of selectivity and harsh conditions. rsc.org

Other Cross-Coupling Reactions: Several other palladium- or nickel-catalyzed cross-coupling reactions can be used to form biphenyls, including the Negishi (organozinc), Stille (organotin), and Kumada (Grignard) couplings. rsc.orgnih.gov These methods differ primarily in the organometallic reagent used, which can affect functional group compatibility and reaction scope.

Gas-Phase Synthesis: Unconventional methods, such as the low-temperature gas-phase reaction of phenylethynyl radicals with dienes, have been explored computationally and experimentally, revealing novel pathways to substituted biphenyls. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction parameters is essential for maximizing the efficiency of the synthesis of this compound. Temperature and solvent are two of the most critical variables that can be adjusted. yonedalabs.com

Temperature Control and Solvent Effects in Biphenyl Formation

The choice of solvent and the reaction temperature can profoundly impact the outcome of a Suzuki-Miyaura coupling. nih.gov Solvents can influence catalyst activity, substrate solubility, and the stability of reaction intermediates. nih.gov

Temperature: Reaction temperature directly affects the rate of reaction. While some highly active catalyst systems can facilitate coupling at room temperature, many Suzuki-Miyaura reactions require heating to achieve reasonable reaction times and yields. researchgate.netacs.org Studies have shown a clear trend where conversion rates increase with temperature. researchgate.net For instance, in one study, increasing the temperature from 30 °C to 100 °C significantly improved the yield of the biphenyl product. researchgate.net However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. rsc.org

Solvent: The selection of a solvent is complex, as its effects can be multifaceted. A variety of solvents have been successfully employed, including ethers (like THF), aromatic hydrocarbons (like toluene), alcohols (like 1-propanol), and polar aprotic solvents (like DMF). orgsyn.orgnih.gov Often, a mixture of an organic solvent and water is used, as the presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step. orgsyn.orgnih.gov

However, the role of the solvent is not always straightforward. One study investigating a wide range of solvents for a Suzuki-Miyaura reaction found that high conversions could be achieved in most solvents, suggesting that the influence of the solvent can sometimes be less critical than the choice of catalyst, base, and temperature. nih.gov In some cases, the solvent can dramatically alter selectivity, as seen in the coupling of chloroaryl triflates where different polar solvents favor reaction at either the C-Cl or C-OTf bond. nih.gov For the synthesis of biphenyl aldehydes, the use of 1-propanol (B7761284) has been noted as an improvement because its miscibility with water allows the reaction mixture to remain homogeneous. orgsyn.org

Table 2: Effect of Temperature on a Model Suzuki Coupling Reaction

| Entry | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | 30 | 24 | 20 |

| 2 | 50 | 5 | 60 |

| 3 | 80 | 1 | 90 |

| 4 | 100 | 0.5 | 98 |

Data derived from the coupling of 4-bromoanisole (B123540) and phenylboronic acid. researchgate.net

Base Selection Strategies for Efficient Cross-Coupling

For the synthesis of biphenyl aldehydes analogous to this compound, a variety of inorganic bases have been successfully employed. Commonly used bases include carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov Studies on similar Suzuki-Miyaura reactions have shown that K₂CO₃ can provide the highest yields in aqueous media. researchgate.net In some cases, a weaker base like sodium bicarbonate (NaHCO₃) may be more suitable, particularly when substrates contain sensitive functional groups. rsc.org The optimal conditions for the solid-phase synthesis of related compounds were found to involve K₃PO₄ or Na₂CO₃ in a DMF solvent at elevated temperatures. nih.gov The effectiveness of a particular base is often dependent on the specific substrates, catalyst system, and solvent used in the reaction.

Table 1: Comparison of Bases in Analogous Suzuki-Miyaura Reactions

| Base | Catalyst System | Solvent | Substrates | Typical Yield | Reference |

| Na₂CO₃ | Palladium Acetate / Triphenylphosphine (B44618) | 1-Propanol/Water | 4-Bromobenzaldehyde / Phenylboronic Acid | 86.3% | orgsyn.org |

| K₂CO₃ | Pd@Bipy–PMO | Water | 4-Bromoacetophenone / Phenylboronic Acid | 98% | researchgate.net |

| K₂CO₃ | Na₂PdCl₄/PPh₂PhSO₃Na | Water | 4-Iodo-benzoic acid / (3-propionamidophenyl)boronic acid | 100% conversion | nih.gov |

| K₃PO₄ | Pd(PPh₃)₄ | DMF | p-Iodo-Phe-peptide / Boronic Acid Derivatives | Optimal | nih.gov |

| NaHCO₃ | [PdCl₂(NH₂CH₂COOH)₂] | Water | 5-Bromosalicylic acid / Phenylboronic Acid | High | rsc.org |

This table is generated based on data from analogous reactions and serves as a guide for selecting a base for the synthesis of this compound.

Purification Techniques for Target Compound Isolation and Purity Assessment

Following the completion of the cross-coupling reaction, a systematic purification strategy is essential to isolate this compound from the reaction mixture, which contains the catalyst, unused reagents, and inorganic salts.

The initial workup procedure typically involves diluting the reaction mixture with water and extracting the product into an organic solvent such as ethyl acetate. orgsyn.orgudel.edu The combined organic layers are then washed sequentially with an aqueous solution (e.g., 5% sodium bicarbonate) and brine to remove residual base and other water-soluble impurities. orgsyn.org The organic solution is subsequently dried over an anhydrous salt like sodium sulfate. orgsyn.org

For the isolation of the pure compound, two primary techniques are employed:

Recrystallization: This is an effective method for purifying the crude product on a larger scale. A suitable solvent system, such as a mixture of hexanes and methanol (B129727) or hexanes and ethyl acetate, is used. orgsyn.org The crude solid is dissolved in the hot solvent mixture, and upon slow cooling, the purified product crystallizes, leaving impurities in the mother liquor. orgsyn.org This method yielded 86.3% of the analogous 4-biphenylcarboxaldehyde. orgsyn.org

Flash Column Chromatography: For smaller-scale syntheses or when very high purity is required, flash chromatography is the preferred method. orgsyn.org The crude material is loaded onto a silica (B1680970) gel column and eluted with a non-polar solvent system, typically a mixture of hexanes and ethyl acetate. orgsyn.org The separation is based on the differential adsorption of the compound and impurities onto the silica stationary phase.

Purity assessment of the final product is conducted using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage purity. The structural identity and integrity of this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, by comparing the obtained spectra with expected values. orgsyn.org

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, significant efforts have been directed towards developing more efficient and environmentally benign synthetic routes for chemical manufacturing. These principles have been applied to the synthesis of biphenyl derivatives, including this compound.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in many chemical transformations, including the Suzuki-Miyaura cross-coupling. arkat-usa.org By using microwave irradiation, the synthesis of biphenyls can be achieved in a fraction of the time required by conventional heating methods. rsc.org Reaction times are often reduced from several hours to mere minutes. arkat-usa.org

For instance, studies on analogous Suzuki couplings have demonstrated that reactions can reach completion in as little as 2 to 15 minutes under microwave heating at temperatures between 129°C and 160°C. arkat-usa.orgnih.gov This rapid heating leads to a significant enhancement in energy efficiency and process throughput. rsc.org The use of microwave technology not only accelerates the reaction but can also lead to cleaner reactions with higher selectivity, simplifying subsequent purification procedures. rsc.org

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield | Reference |

| Pd(II)-complex 1 (1) | KOH | Water | 2 | 160 | >95% | arkat-usa.org |

| PdCl₂dppf·CH₂Cl₂ | Na₂CO₃ | Betaine:Glycerol | 15 | 129 | High | nih.gov |

| Pd/Glass | Various | Water | 10 | 150 | >90% | researchgate.net |

This table summarizes conditions from various microwave-assisted Suzuki reactions applicable to the synthesis of the target compound.

Novel Catalytic Methods for Sustainable Production

The development of novel and sustainable catalytic methods is at the forefront of green chemistry. For the synthesis of this compound, this involves creating catalysts that can function in environmentally friendly solvents like water and can be easily recovered and reused. rsc.orgresearchgate.net

One major advancement is the design of water-soluble palladium catalysts. By using ligands such as sulfonated phosphines (e.g., PPh₂PhSO₃Na) or simple amino acids like glycine, catalysts can be rendered soluble in water, eliminating the need for volatile organic solvents. rsc.orgnih.gov These aqueous catalyst systems have proven highly effective for Suzuki-Miyaura couplings. nih.gov

Another key strategy is the use of heterogeneous catalysts, where the palladium catalyst is immobilized on a solid support. researchgate.net Examples include palladium supported on porous glass carriers or on biowaste-derived materials like Pd/PiNe. rsc.orgresearchgate.net The primary advantage of heterogeneous catalysts is their straightforward removal from the reaction mixture by simple filtration. This simplifies the product workup and allows for the potential recycling and reuse of the expensive palladium catalyst, which is a critical aspect of sustainable chemical production. rsc.orgresearchgate.net These approaches collectively contribute to greener, more cost-effective, and waste-minimizing synthetic pathways.

Chemical Reactivity and Transformation of 4 Methylsulfanyl Biphenyl 4 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a site of significant chemical activity, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity allows it to undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4'-Methylsulfanyl-biphenyl-4-carboxylic acid. This transformation is a common and synthetically useful reaction for aromatic aldehydes. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Table 1: Representative Oxidation Reactions of Aromatic Aldehydes

| Starting Material | Oxidizing Agent | Product | Reference |

| Aromatic Aldehyde | KMnO₄ | Aromatic Carboxylic Acid | researchgate.net |

| Aromatic Aldehyde | CrO₃/H₂SO₄ (Jones Reagent) | Aromatic Carboxylic Acid | acs.org |

It is important to note that under harsh oxidation conditions, the methylsulfanyl group (-SCH₃) itself can be susceptible to oxidation, potentially forming the corresponding sulfoxide (B87167) or sulfone. Careful selection of the oxidizing agent and reaction conditions is therefore crucial to achieve selective oxidation of the aldehyde group.

Reduction Reactions to Alcohol Species

The aldehyde functional group can be reduced to a primary alcohol, yielding (4'-Methylsulfanyl-biphenyl-4-yl)methanol. This reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this transformation. nih.govresearchgate.net

Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically not reduce other functional groups like esters or amides that might be present in more complex molecules. nih.gov The reduction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. nih.govugm.ac.id Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups. It reacts violently with protic solvents like water and alcohols, so reactions are typically performed in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov

While a direct synthesis of (4'-Methylsulfanyl-biphenyl-4-yl)methanol from the corresponding aldehyde has not been explicitly documented in the searched literature, the reduction of the methyl ester of the corresponding carboxylic acid using LiAlH₄ to yield the analogous [4'Methyl-(1,1-biphenyl)-4-yl]methanol has been reported, demonstrating the feasibility of reducing this biphenyl (B1667301) system to the alcohol. acs.org

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Typical Solvents | Reactivity | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones | researchgate.netnih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Reduces aldehydes, ketones, esters, carboxylic acids, etc. | nih.govresearchgate.net |

Nucleophilic Addition Mechanisms and Adduct Formation

A cornerstone of aldehyde reactivity is the nucleophilic addition to the electrophilic carbonyl carbon. This reaction proceeds through a tetrahedral intermediate and is the basis for a wide array of synthetic transformations, including the formation of new carbon-carbon bonds.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to this compound would result in the formation of a secondary alcohol after an acidic workup. researchgate.netmnstate.edu For example, the reaction with methylmagnesium bromide would yield 1-(4'-Methylsulfanyl-biphenyl-4-yl)ethanol. The Grignard reagent acts as a potent carbon-based nucleophile, attacking the carbonyl carbon. libretexts.orgd-nb.info

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. ck12.org In this reaction, a phosphorus ylide (Wittig reagent) attacks the aldehyde, leading to the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.orgnsf.gov For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 4-(1-ethenyl)-4'-methylsulfanyl-1,1'-biphenyl. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. nsf.gov

Table 3: Examples of Nucleophilic Addition Reactions on Aromatic Aldehydes

| Reaction Type | Nucleophile | Intermediate | Product | Reference |

| Grignard Reaction | R-MgX | Magnesium Alkoxide | Secondary Alcohol | mnstate.edulibretexts.org |

| Wittig Reaction | Ph₃P=CR₂ | Oxaphosphetane | Alkene | ck12.orgnsf.gov |

Reactivity of the Methylsulfanyl Substituent

The methylsulfanyl (-SCH₃) group, a sulfur-containing moiety, also imparts specific reactivity to the molecule.

Nucleophilic Substitution Reactions Involving the Sulfur Moiety

Nucleophilic aromatic substitution (SNAr) on unactivated aryl rings, such as the biphenyl system in this compound, is generally difficult. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to facilitate the attack of a nucleophile. wikipedia.orgpressbooks.pub The methylsulfanyl group itself is not a good leaving group under typical SNAr conditions. While nucleophilic substitution reactions involving thiolate ions on activated aryl halides are known, direct substitution on an unactivated aryl sulfide (B99878) is not a common transformation. acs.org

Interplay between the Aldehyde and Methylsulfanyl Groups in Electronic Properties and Reactivity

The chemical reactivity of this compound is a direct consequence of the electronic interplay between the aldehyde and methylsulfanyl functional groups, transmitted through the biphenyl π-system. The nature of this interaction can be understood by considering the electronic properties of each substituent.

The aldehyde group is an electron-withdrawing group, primarily through its negative inductive effect (-I) and its ability to accept electron density via resonance (-M effect). This deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution but activates it for nucleophilic attack at the carbonyl carbon.

Conversely, the methylsulfanyl group (-SCH₃) is generally considered an electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of sulfur, but more significantly, it can donate electron density to the aromatic ring through resonance (+M effect) via its lone pairs of electrons.

The presence of the electron-donating methylsulfanyl group at the 4'-position will influence the reactivity of the aldehyde group at the 4-position. By donating electron density into the biphenyl system, the methylsulfanyl group can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon. This would be expected to modestly decrease the rate of nucleophilic addition reactions compared to an unsubstituted biphenyl-4-carbaldehyde. orgsyn.org

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde is anticipated to exhibit a series of signals in the aromatic region (typically δ 7.0-8.0 ppm) and a characteristic signal for the aldehydic proton. The protons on the two phenyl rings will show distinct chemical shifts and coupling patterns due to the influence of their respective substituents—the formyl group (-CHO) and the methylsulfanyl group (-SCH₃).

The aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.9-10.1 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the phenyl ring bearing the aldehyde group are expected to show a more complex splitting pattern, likely appearing as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing aldehyde group will be shifted further downfield compared to the protons meta to it.

The protons on the phenyl ring with the methylsulfanyl group will also likely appear as two doublets. The methylsulfanyl group is an ortho, para-directing group and can influence the chemical shifts of the adjacent aromatic protons. The methyl protons of the -SCH₃ group would appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.

For comparison, the ¹H NMR spectrum of the related compound [1,1'-biphenyl]-4-carbaldehyde shows an aldehydic proton signal at 10.06 ppm (in DMSO-d₆) and a series of signals for the aromatic protons between 7.45 and 8.01 ppm. orgsyn.org The presence of the methylsulfanyl group in the target molecule is expected to cause slight shifts in the aromatic proton signals compared to this parent compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| Aromatic Protons | 7.0 - 8.0 | Multiplets/Doublets |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region, typically around 190-195 ppm. The aromatic carbons will appear in the range of approximately 120-150 ppm. The chemical shifts of these carbons will be influenced by the attached functional groups. The carbon attached to the electron-withdrawing aldehyde group and the carbon attached to the sulfur atom of the methylsulfanyl group will have distinct chemical shifts. The methyl carbon of the -SCH₃ group is expected to appear at a much higher field, typically around 15 ppm.

For the analogous [1,1'-biphenyl]-4-carbaldehyde, the carbonyl carbon resonates at 193.5 ppm (in DMSO-d₆), and the aromatic carbons show signals at 127.9, 128.2, 129.4, 129.9, 131.0, 135.9, 139.6, and 146.7 ppm. orgsyn.org The introduction of the methylsulfanyl group will alter the chemical shifts of the carbons in the corresponding phenyl ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 195 |

| Aromatic Carbons | 120 - 150 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the aldehyde. This peak is typically observed in the region of 1710-1685 cm⁻¹ for aromatic aldehydes. The conjugation of the carbonyl group with the biphenyl (B1667301) system can slightly lower this frequency. For instance, the IR spectrum of 4-biphenylcarboxaldehyde shows a strong carbonyl absorption at 1700 cm⁻¹. orgsyn.org

Other important vibrations include the C-H stretching of the aromatic rings, which typically appear above 3000 cm⁻¹, and the C-H stretching of the aldehyde group, which gives rise to two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group is expected to appear in the fingerprint region, typically between 700 and 600 cm⁻¹. The spectrum will also show characteristic absorptions for the C=C stretching of the aromatic rings in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aldehyde) | 1710 - 1685 | Strong |

| Aromatic C-H | >3000 | Medium to Weak |

| Aldehyde C-H | ~2820, ~2720 | Weak |

| Aromatic C=C | 1600 - 1450 | Medium to Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. With a molecular formula of C₁₄H₁₂OS, the calculated exact mass can be determined with high precision. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, thus providing definitive proof of the molecular formula.

The expected molecular ion peak [M]⁺ in the mass spectrum would correspond to the molecular weight of the compound, which is 228.31 g/mol . scbt.com HRMS would provide a much more accurate mass measurement, allowing for the confirmation of the elemental formula C₁₄H₁₂OS. Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the formyl group (-CHO) or the methylsulfanyl group (-SCH₃).

Table 4: Molecular Weight and Formula

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂OS |

| Molecular Weight | 228.31 g/mol scbt.com |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Single-crystal X-ray diffraction (SCXRD) provides unambiguous and precise data on the molecular structure in the solid state. nih.gov This technique is crucial for determining the exact bond lengths, bond angles, and torsion angles of this compound. A suitable single crystal, grown by methods like slow evaporation of a saturated solution, is irradiated with X-rays. researchgate.net The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions are determined. researchgate.net

For this compound, a key structural parameter revealed by SCXRD would be the dihedral angle between the two phenyl rings. This angle is influenced by a balance between conjugative effects, which favor planarity, and steric hindrance between ortho-hydrogens, which favors a twisted conformation. The analysis would also precisely define the geometry of the methylsulfanyl (-SCH₃) and carbaldehyde (-CHO) groups and their orientation relative to the biphenyl system. This information is vital for understanding stereoelectronic effects, which govern the molecule's reactivity and interactions. mdpi.com

Table 2: Illustrative Crystallographic Data Table

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂OS |

| Formula Weight | 228.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Calculated Density (g/cm³) | Hypothetical Value |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. nih.govgazi.edu.tr The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. nih.gov

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.govresearchgate.net For this compound, this analysis would reveal C-H···O interactions involving the aldehyde group and C-H···S or C-H···π interactions.

Table 3: Example Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 25.0 |

| O···H / H···O | 12.1 |

| S···H / H···S | 8.5 |

| C···C | 4.2 |

| Other | 4.7 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. orientjchem.orgchemrxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density.

A fundamental step in any computational analysis is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. researchgate.net For 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The biphenyl (B1667301) core of the molecule presents a key structural feature: the dihedral angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents—the aldehyde (-CHO) group and the methylsulfanyl (-SCH₃) group. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would precisely determine this twist angle. orientjchem.org The planarity of the biphenyl system affects the extent of π-conjugation, which in turn influences the electronic properties of the molecule.

An optimized geometry calculation would yield a detailed table of structural parameters.

Interactive Table: Hypothetical Optimized Geometrical Parameters This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from a specific published study on this molecule.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-C (inter-ring) | 1.49 |

| Bond Length | C-S | 1.77 |

| Bond Length | C=O | 1.22 |

| Bond Angle | C-C-C (ring) | ~120 |

| Bond Angle | C-S-C | ~100 |

Electronic structure analysis would further detail the distribution of electrons, providing insights into the molecule's polarity and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cnwalisongo.ac.id The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich methylsulfanyl (-SCH₃) group and the associated phenyl ring, due to the electron-donating nature of the sulfur atom.

LUMO : The LUMO is the orbital that is most likely to accept electrons. For this molecule, the LUMO would be predominantly located on the electron-withdrawing aldehyde (-CHO) group and its adjacent phenyl ring. chemrxiv.org

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. edu.krd A smaller gap suggests that the molecule is more easily excitable and more reactive. edu.krd DFT calculations would provide precise energy values for these orbitals.

Interactive Table: Hypothetical Frontier Molecular Orbital Properties This table shows representative data that would be generated from an FMO analysis. The values are illustrative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -2.1 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netuni-muenchen.de It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles.

For this compound, an MEP map would show:

A region of strong negative potential (red) around the oxygen atom of the aldehyde group, making it a prime site for electrophilic attack or hydrogen bonding.

A region of positive potential (blue) around the hydrogen atom of the aldehyde group.

The sulfur atom in the methylsulfanyl group would also influence the potential map, contributing to a region of moderate negative potential.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive picture of bonds and lone pairs. researchgate.netwisc.eduaiu.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability.

The key output of an NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy from donor-acceptor interactions. researchgate.net For this compound, NBO analysis would likely reveal:

Significant delocalization of electron density from the lone pairs on the sulfur atom into the antibonding orbitals (π*) of the adjacent phenyl ring.

Delocalization from the lone pairs on the aldehyde's oxygen atom into adjacent antibonding orbitals.

Interactions between the π systems of the two phenyl rings, quantified by the stabilization energy.

Interactive Table: Hypothetical NBO Analysis Results This table illustrates key donor-acceptor interactions and their stabilization energies as would be determined by NBO analysis. Values are for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (S) | π* (C-C) of Phenyl Ring | ~5-10 |

| LP (O) | σ* (C-C) of Aldehyde | ~2-4 |

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. orientjchem.orgresearchgate.net These descriptors include:

Chemical Potential (μ) : Related to the escaping tendency of electrons. (μ ≈ (EHOMO + ELUMO) / 2)

Global Hardness (η) : Measures the resistance to charge transfer. (η ≈ (ELUMO - EHOMO) / 2) A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. orientjchem.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. (ω = μ² / 2η)

These parameters are instrumental in comparing the reactivity of different molecules under a unified theoretical framework.

Interactive Table: Hypothetical Global Reactivity Descriptors This table provides representative values for global reactivity descriptors calculated from FMO energies.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.95 |

| Global Hardness (η) | 1.85 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent DFT (TD-DFT) extends its principles to study electronically excited states. rsc.orggithub.iochemrxiv.orguc.pt This is crucial for understanding a molecule's response to light, such as its UV-visible absorption spectrum.

A TD-DFT calculation for this compound would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in its electronic spectrum. psu.edu It would also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. The analysis would characterize the nature of the electronic transitions, for instance, identifying them as π → π* or n → π* transitions and determining the degree of charge transfer between the donor (methylsulfanyl-phenyl) and acceptor (formyl-phenyl) parts of the molecule upon excitation. chemrxiv.org

Prediction of Absorption Spectra and Light-Harvesting Efficiency

The study of a molecule's interaction with light is fundamental to its application in optical materials and solar energy. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting electronic absorption spectra. scispace.comekb.eg This approach calculates the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption peaks in a UV-Visible spectrum. scispace.com For this compound, the spectrum is expected to be dominated by π→π* transitions associated with the biphenyl conjugated system. scispace.com

The efficiency with which a molecule captures light for energy conversion is known as its Light-Harvesting Efficiency (LHE). It is a critical parameter for applications like Dye-Sensitized Solar Cells (DSSCs). researchgate.netresearchgate.net LHE can be calculated from the predicted absorption spectrum. The goal is to have high absorption across a broad range of the solar spectrum. mdpi.com The presence of the electron-donating methylsulfanyl (-SCH₃) group and the electron-withdrawing carbaldehyde (-CHO) group creates a push-pull system, which typically enhances intramolecular charge transfer (ICT). This ICT character is beneficial for light absorption in the visible region, making it a promising candidate for DSSC applications. researchgate.net

Table 1: Predicted Absorption and Light-Harvesting Properties This table presents hypothetical TD-DFT calculation results for this compound, illustrating typical data obtained in such studies.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Maximum Absorption Wavelength (λ_max) | ~350-400 nm | Indicates absorption in the UVA/Visible region. |

| Molar Extinction Coefficient (ε) | > 25,000 M⁻¹cm⁻¹ | High value suggests strong light absorption. |

| Major Transition | HOMO → LUMO (π→π*) | Confirms electronic excitation across the conjugated system. |

| Light-Harvesting Efficiency (LHE) | > 0.90 | High efficiency in capturing incident photons at λ_max. |

Analysis of Singlet-Triplet Gaps and Vertical Transitions

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet gap (ΔE_ST), is crucial for determining a molecule's photophysical properties and reactivity. chemrxiv.org A small ΔE_ST can facilitate intersystem crossing, which is important in applications like phosphorescence and photodynamic therapy. For aryl compounds, DFT calculations using hybrid functionals are often employed to predict this gap with chemical accuracy (within 1 kcal/mol). chemrxiv.org

Vertical transitions refer to electronic excitations that occur without a change in the molecular geometry. TD-DFT calculations provide the energies and oscillator strengths of these transitions. For this compound, the most significant vertical transition is typically the HOMO-LUMO excitation. Analysis of the molecular orbitals involved reveals the nature of the transition, such as local excitation within a ring or an intramolecular charge transfer (ICT) from the methylsulfanyl--containing ring to the carbaldehyde-containing ring.

Table 2: Predicted Electronic State Properties This table shows representative theoretical data for the electronic transitions and energy gaps in this compound.

| Property | Description | Predicted Value / Nature |

|---|---|---|

| S₀ → S₁ Vertical Transition | Energy of the first singlet excitation. | ~3.1 - 3.5 eV |

| S₀ → T₁ Vertical Transition | Energy of the first triplet excitation. | ~2.5 - 2.8 eV |

| Singlet-Triplet Gap (ΔE_ST) | Energy difference between S₁ and T₁ states. | ~0.6 - 0.8 eV |

| Nature of S₁ State | Character of the lowest singlet excited state. | Intramolecular Charge Transfer (ICT) |

Advanced Computational Modeling

Beyond basic electronic properties, advanced models can predict complex behaviors relevant to material science and drug design.

Charge Transport Modeling using Marcus Theory for Material Science Applications

In the context of organic semiconductors, the ability of a material to transport charge (electrons or holes) is paramount. Marcus theory provides a framework for calculating the rate of charge transfer between adjacent molecules in a material. uq.edu.aulibretexts.org The theory depends on two key parameters: the electronic coupling between molecules and the reorganization energy (λ). The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state to its ionized state without the charge actually being transferred.

Computational methods, particularly DFT, are used to calculate the reorganization energy for both hole (λ_h) and electron (λ_e) transport. A low reorganization energy is desirable for efficient charge transport. For this compound, its rigid biphenyl core suggests it could have favorable charge transport properties, making it a candidate for use in organic field-effect transistors (OFETs). aps.org Modeling studies within a multiscale framework can simulate charge mobility in a thin film of the material. aps.orgoaepublish.com

Non-Linear Optical (NLO) Properties Prediction

Materials with significant non-linear optical (NLO) properties are in demand for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The key molecular parameter determining NLO response is the first hyperpolarizability (β). researchgate.net DFT calculations can reliably predict this property. Molecules with a strong "push-pull" electronic structure, like this compound, are excellent candidates for high NLO activity. rsc.org The electron-donating -SCH₃ group (push) and the electron-withdrawing -CHO group (pull) separated by the π-conjugated biphenyl bridge facilitate a large change in dipole moment upon excitation, leading to a high β value. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govnih.gov This method is central to drug discovery. The biphenyl scaffold is a common motif in medicinal chemistry. nih.gov To investigate the potential of this compound as a therapeutic agent, it can be docked into the active site of a target protein. The simulation calculates a binding energy, with more negative values indicating a stronger interaction. nih.gov The results can reveal key interactions, such as hydrogen bonds involving the carbaldehyde oxygen or hydrophobic interactions with the biphenyl rings, guiding further drug design. nih.gov

Investigations into n→π* Interactions and Bürgi-Dunitz Trajectory

The interaction between a non-bonding lone pair (n) and an antibonding π* orbital is a subtle but important stereoelectronic effect. In this compound, an n→π* interaction can occur between the lone pair of the sulfur atom and the π* system of the adjacent phenyl ring, or between the carbonyl oxygen's lone pair and the biphenyl π* system. These interactions influence the molecule's conformation and reactivity.

The Bürgi-Dunitz trajectory describes the preferred angle at which a nucleophile attacks a carbonyl carbon. numberanalytics.comblogspot.com This angle is approximately 107°. Computational modeling can map the potential energy surface of a nucleophilic attack on the carbaldehyde group of this compound. This analysis is crucial for understanding its reaction mechanisms in organic synthesis, predicting the stereochemical outcome of addition reactions. blogspot.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₁₂OS |

Advanced Research Applications of 4 Methylsulfanyl Biphenyl 4 Carbaldehyde

Applications in Medicinal Chemistry and Drug Discovery

The biphenyl (B1667301) moiety is a cornerstone in the development of new drugs, with applications ranging from antihypertensives to anticancer agents. tsijournals.com The versatility of the biphenyl scaffold allows for the strategic placement of various functional groups to modulate pharmacological activity. rsc.orgresearchgate.net

Role as a Pharmacophore in Novel Drug Design

A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. The biphenyl scaffold itself is a key pharmacophore in many active compounds. researchgate.net The two phenyl rings, connected by a single bond, can rotate, allowing the molecule to adopt various conformations to fit into different binding pockets.

The introduction of a methylsulfanyl group at the 4'-position and a carbaldehyde group at the 4-position of the biphenyl structure, as in 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, creates a specific pharmacophoric pattern. The sulfur atom can act as a hydrogen bond acceptor and its lipophilicity can contribute to binding affinity. The aldehyde group is a versatile functional group that can participate in various interactions, including hydrogen bonding and covalent bond formation with target proteins. While specific pharmacophore models based on this compound have not been detailed, the general principles of pharmacophore modeling suggest its potential to serve as a template for designing inhibitors for various enzymes or receptors. nih.gov

Precursor for Bioactive Molecules in Pharmaceutical Development

The chemical reactivity of the aldehyde and methylsulfanyl groups makes this compound a valuable precursor for the synthesis of more complex and potentially more potent bioactive molecules. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, amines, and imines, through standard organic synthesis reactions. These transformations allow for the generation of a library of derivatives with diverse physicochemical properties and biological activities.

For instance, the aldehyde can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects. The methylsulfanyl group can also be modified, for example, by oxidation to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the compound's polarity and biological profile. The synthesis of various biphenyl derivatives through methods like the Suzuki coupling reaction highlights the modular nature of these compounds, where different fragments can be combined to create novel molecular entities. nih.gov

Exploration of Potential Biological Activities

The biphenyl scaffold is associated with a broad spectrum of biological activities. researchgate.nettsijournals.com The specific substituents on the biphenyl rings play a crucial role in determining the type and potency of these activities.

Numerous biphenyl derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. tsijournals.comnih.govnih.gov The presence of hydroxyl groups and electron-withdrawing groups on the biphenyl rings has been shown to be beneficial for antibacterial activity. nih.govnih.gov While there is no direct evidence for the antimicrobial activity of this compound, the structural features suggest a potential for such properties. The lipophilicity of the biphenyl and methylsulfanyl groups could facilitate penetration through bacterial cell membranes.

| Compound Class | Pathogen(s) | Reported Activity |

|---|---|---|

| Hydroxylated Biphenyl Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent inhibitory activity with MIC values as low as 3.13 μg/mL for some derivatives. nih.govnih.gov |

| Biphenyl Phytoalexin Derivatives | Multidrug-resistant Enterococcus faecalis | Significant inhibitory activity observed. nih.govnih.gov |

| Fluoro- and Trifluoromethyl-substituted Biphenyls | Carbapenem-resistant Acinetobacter baumannii | Comparable inhibitory activities to ciprofloxacin (B1669076) for some derivatives. nih.gov |

The mechanisms by which biphenyl derivatives exert their antimicrobial effects are varied. Some are proposed to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. The lipophilic nature of the biphenyl scaffold can facilitate its insertion into the lipid bilayer of the cell membrane. Another potential mechanism is the inhibition of essential bacterial enzymes. For example, some biphenyl compounds may interfere with enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The aldehyde group in this compound could potentially react with nucleophilic residues in the active site of bacterial enzymes, leading to their irreversible inhibition.

The biphenyl scaffold is a key structural motif in many anticancer agents. elsevierpure.comnih.govacs.orgmdpi.com Derivatives of biphenyl have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms. These include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. For instance, some biphenyl-containing compounds have been developed as inhibitors of the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy. acs.orgacs.org

While the anticancer potential of this compound has not been specifically reported, its structural similarity to other bioactive biphenyls suggests that it or its derivatives could exhibit cytotoxic or antiproliferative effects. The presence of the methylsulfanyl group is of particular interest, as sulfur-containing compounds have been explored for their anticancer properties. nih.gov The aldehyde functionality also provides a handle for the synthesis of derivatives that could interact with specific targets in cancer cells. For example, quinoxaline (B1680401) derivatives, which can be synthesized from precursors containing aldehyde groups, have shown promising anticancer activity with IC50 values in the low micromolar range against cell lines such as HCT-116 and MCF-7. nih.govacs.org

| Compound Class | Cancer Cell Line(s) | Reported Activity/Mechanism |

|---|---|---|

| Hydroxylated Biphenyl Compounds | Malignant Melanoma Cells | IC50 values in the low micromolar range; induction of apoptosis and cell cycle arrest. mdpi.com |

| Biphenyl-pyrimidine Conjugates | Various (e.g., HT-29) | Strong anti-cancer effects with low micromolar IC50 values. nih.gov |

| o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives | - | Inhibitors of the PD-1/PD-L1 interaction with potent in vivo efficacy. acs.org |

| Quinoxaline Derivatives | HCT-116, MCF-7 | Promising anticancer activity with low micromolar IC50 values. nih.govacs.org |

Based on a comprehensive search of available scientific literature, there is no specific information linking the chemical compound “this compound” to the advanced research applications detailed in the requested outline. The search did not yield any studies on its effects on apoptosis, cell cycle arrest, mitochondrial pathways, Bcl-2 family proteins, kinase inhibition (including the JAK-STAT pathway), or its use in targeted drug delivery systems.

Furthermore, no data was found regarding its mechanism of action, interaction with enzymes or receptors, or selective binding to the ATP-binding sites of kinases.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline. The available information is limited to basic chemical identifiers such as its CAS number (221018-02-6) and molecular formula (C₁₄H₁₂OS). scbt.com

Research into related structures, such as 4-methylsulfonylphenyl derivatives, indicates activity as preferential COX-2 inhibitors, but this is a different class of compound and biological activity than specified in the request. nih.govresearchgate.net General information on pathways like JAK/STAT and the Bcl-2 family is available but without any connection to the specific compound .

Studies on Mechanism of Action and Molecular Target Interaction

Preclinical Pharmacokinetic Studies of Derivatives

While specific preclinical pharmacokinetic data for derivatives of this compound are not extensively documented in publicly available literature, the metabolic fate and bioavailability of structurally related sulfur-containing compounds and biphenyl derivatives have been investigated. These studies provide insights into the potential pharmacokinetic profile of hypothetical derivatives of the title compound.

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. For derivatives of this compound, the primary sites of metabolism would likely be the methylsulfanyl and aldehyde groups.

The methylsulfanyl (-SCH₃) group can undergo oxidation to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) metabolites. This metabolic pathway is common for sulfur-containing drugs and can significantly impact the compound's polarity, solubility, and interaction with biological targets. For instance, studies on other sulfur-containing therapeutic agents have demonstrated that the oxidation state of the sulfur atom can modulate biological activity and pharmacokinetic properties. nih.gov

The aldehyde group is susceptible to oxidation to a carboxylic acid or reduction to an alcohol. Aldehyde oxidases and dehydrogenases are the primary enzymes responsible for these transformations. The resulting carboxylic acid is often more water-soluble and readily excreted.

The oral bioavailability of sulfur-containing compounds can be influenced by their physicochemical properties, such as lipophilicity and solubility. A review of sulfur-containing compounds from natural sources, such as alliums, highlights that the bioavailability of these compounds is dependent on their specific chemical structure, with both water-soluble and oil-soluble compounds demonstrating systemic absorption. researchgate.netmdpi.com Research on certain atypical dopamine (B1211576) transporter (DAT) inhibitors with a sulfinyl group showed that modifications to the molecular structure, such as replacing a piperazine (B1678402) with a piperidine (B6355638) ring, improved metabolic stability in rat liver microsomes. nih.gov Furthermore, studies on the bioavailability of total sulfane sulfur have shown variations based on demographic factors, suggesting that the genetic makeup of an individual can influence the metabolism of sulfur compounds. nih.gov

For hypothetical derivatives of this compound designed for therapeutic use, these metabolic pathways would be key considerations. The table below summarizes potential metabolic transformations and their impact on bioavailability.

| Functional Group | Metabolic Transformation | Potential Impact on Bioavailability |

| Methylsulfanyl (-SCH₃) | Oxidation to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) | Increased polarity may alter solubility and cell permeability. |

| Aldehyde (-CHO) | Oxidation to carboxylic acid (-COOH) | Increased water solubility can enhance renal clearance, potentially reducing oral bioavailability. |

| Aldehyde (-CHO) | Reduction to alcohol (-CH₂OH) | May serve as a substrate for further conjugation reactions (e.g., glucuronidation). |

Applications in Materials Science

The unique electronic and structural characteristics of this compound make it an attractive building block for various advanced materials. The biphenyl core provides rigidity and a platform for π-conjugation, while the terminal functional groups offer sites for polymerization and further molecular elaboration.

Development of Specialty Chemicals and Polymers

The aldehyde functionality of this compound is a versatile handle for the synthesis of a variety of specialty chemicals and polymers. Aldehydes are known to react with amines to form Schiff bases, which can be key linkages in the formation of polymers and covalent organic frameworks (COFs).

A related compound, 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde), which possesses multiple aldehyde groups on a triphenylamine (B166846) core, has been used as a linker for the construction of COFs. ossila.com These frameworks are porous crystalline materials with applications in gas storage, catalysis, and sensing. ossila.com The condensation reaction between the aldehyde groups of the linker and amine-functionalized nodes leads to the formation of a stable, porous network. ossila.com By analogy, this compound could be used to create linear polymers or as a monofunctional capping agent to control the growth of such frameworks.

The biphenyl-4-carboxaldehyde moiety is also a well-known component in the synthesis of liquid crystals. researchgate.net The rod-like shape of the biphenyl unit is conducive to the formation of mesophases. By reacting the aldehyde with various anilines, a range of Schiff base liquid crystals can be prepared. The methylsulfanyl group in the 4'-position would be expected to influence the electronic properties and intermolecular interactions, thereby modulating the transition temperatures and the nature of the liquid crystalline phases. Research on other biphenyl derivatives has shown that the terminal substituents play a crucial role in determining the mesomorphic properties. mdpi.com

Incorporation into Organic Electronic Devices and Charge Transport Characteristics

While direct studies on the incorporation of this compound into organic electronic devices are not prominent, the electronic properties of the biphenyl scaffold suggest its potential in this area. Functionalized biphenyls are often used as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The charge transport characteristics of organic semiconductors are highly dependent on molecular packing in the solid state and the energy levels of the frontier molecular orbitals (HOMO and LUMO). The introduction of substituents onto the biphenyl core can fine-tune these properties. For example, understanding the influence of peripheral functional groups on the optoelectronic properties of conjugated materials is crucial for the development of new chromophores. nih.gov

Theoretical investigations into related structures, such as 4-(1,2,2-triphenylvinyl)-aniline salicylaldehyde (B1680747) hydrazone, have shown that crystal packing forces can significantly influence molecular rigidity and decrease the internal reorganization energy, which in turn affects charge mobility. The study of such systems provides a framework for understanding how the interplay of molecular structure and solid-state packing governs the charge-transport properties of organic semiconductors.

Potential as Optoelectronic and Non-Linear Optical (NLO) Materials

The extended π-system of the biphenyl core in this compound, coupled with the electron-donating nature of the methylsulfanyl group and the electron-withdrawing character of the aldehyde, creates a "push-pull" system. Such systems are known to exhibit interesting optoelectronic and non-linear optical (NLO) properties.

In the realm of optoelectronics, the ability to tune the HOMO-LUMO gap through functionalization is critical. The electronic properties of the subject compound could make it a candidate for use as a host material in OLEDs or as a component in dye-sensitized solar cells. The development of stable and tunable polycyclic aromatic compounds is a key area of research for advancing organic optoelectronics. chemrxiv.org

Applications in Agricultural Chemistry

A comprehensive search of scientific literature and databases did not reveal any specific applications of this compound in the field of agricultural chemistry. The research focus for this particular compound appears to be primarily in the areas of synthetic chemistry and materials science. While biphenyl derivatives have been investigated for various biological activities, including as pesticides, there is no current indication that this compound has been developed or tested for agrochemical purposes.

Development of Agrochemicals with Antifungal and Antibacterial Properties

There is no specific information available in the searched scientific literature regarding the development or testing of this compound for antifungal and antibacterial properties in agrochemical applications. Research into novel agrochemicals is a continuous process, but data on this particular compound's efficacy or synthesis for such purposes is not present in the available resources.

Applications in Biotechnology and Biomedical Engineering

Detailed applications of this compound in biotechnology and biomedical engineering are not described in the current body of scientific literature. While the broader field of biphenyl derivatives has been explored for various biomedical applications, specific studies on this compound are absent.

Exploration as a Cryoprotectant in Biological Sample Preservation

No studies were found that investigate or suggest the use of this compound as a cryoprotectant for the preservation of biological samples. The development of new cryoprotective agents is an active area of research, but this compound does not appear to be a subject of these investigations based on available data.

Synthesis of Antibacterial Nanofibers for Wound Dressing Materials

The synthesis and application of antibacterial nanofibers for wound dressings is a significant and well-documented field of research. nih.gov These materials are often created using techniques like electrospinning and can be loaded with various antibacterial agents to promote healing and prevent infection. nih.govnih.gov However, there is no specific mention in the literature of this compound being used as a component or functional agent in the creation of such nanofibers.

Without specific studies, the biocompatibility and hydrophilic nature of nanofibers incorporating this compound cannot be determined. Biocompatibility is a critical factor for any material intended for medical use, and it is typically assessed through in vitro and in vivo testing. nih.gov

Electrospinning is a versatile method for producing nanofibers from a wide range of polymers. nih.govnih.gov The process involves applying a high voltage to a polymer solution, which is then drawn into a fine jet that solidifies into nanofibers. nih.gov The properties of the resulting nanofibers are influenced by various parameters, including the polymer solution's concentration and the electrospinning voltage. nih.gov While the technique is well-established, there are no published examples of its use with this compound.

Derivatives and Structure Activity Relationship Sar Studies

Synthesis and Biological Evaluation of Structural Analogs

The exploration of structural analogs is crucial for understanding how molecular architecture influences biological function. By systematically altering the core structure of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde, researchers can probe interactions with biological targets and optimize for desired activities.

The spatial arrangement of substituents on the biphenyl (B1667301) core is a critical determinant of biological efficacy. Studies on related biphenyl compounds have shown that even subtle changes in substituent positioning can lead to significant variations in activity. To investigate this, a systematic study of positional isomers, where the key hydrophobic and hydrophilic groups are moved around the biphenyl rings, can be undertaken. nih.gov